molecular formula C9H13ClN4O2 B2401219 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride CAS No. 1417794-36-5

3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride

Cat. No.: B2401219
CAS No.: 1417794-36-5
M. Wt: 244.68
InChI Key: RSNZMOIMXSSVJS-UHFFFAOYSA-N
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Description

3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of nitroamines. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with a pyrrolidine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Properties

IUPAC Name

3-nitro-N-pyrrolidin-3-ylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNZMOIMXSSVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride typically involves the nitration of N-(pyrrolidin-3-yl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial step includes the preparation of N-(pyrrolidin-3-yl)pyridin-2-amine, followed by its nitration. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This process ensures high purity and yield suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: Formation of N-(pyrrolidin-3-yl)pyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various pathogens, including those in the ESKAPE group, which are notorious for their resistance to antibiotics. The mechanism of action is believed to involve the generation of ROS, which disrupts cellular functions in bacteria .

Anticancer Potential

In addition to its antimicrobial properties, 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride shows promise as an anticancer agent. The compound's ability to modulate signaling pathways through redox mechanisms may contribute to its effectiveness in inhibiting cancer cell proliferation .

Applications in Research and Medicine

Application AreaDescriptionCase Studies
Antimicrobial AgentsEffective against ESKAPE pathogens; potential for developing new antibioticsIn vitro studies showing inhibition of bacterial growth
Cancer TreatmentPotential to inhibit cancer cell growth via ROS generation and signaling pathway modulationResearch indicating reduced tumor growth in animal models
Drug DevelopmentAs a lead compound for synthesizing analogs with improved efficacy and selectivityStructural modifications leading to enhanced activity against resistant strains

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating a significant reduction in growth rates compared to control groups. The results suggest that the nitro group plays a crucial role in enhancing antimicrobial potency through oxidative stress mechanisms .
  • Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines. The findings revealed that treatment with this compound resulted in decreased viability and increased apoptosis in targeted cancer cells, highlighting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine and pyrrolidine moieties contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

    N-(pyridin-2-yl)pyrrolidine: Lacks the nitro group, resulting in different chemical and biological properties.

    3-Nitro-N-(pyrrolidin-2-yl)pyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness: 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is unique due to the presence of both the nitro group and the pyrrolidine moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride, also known as (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, and discusses relevant research findings and case studies.

  • Chemical Formula : C₉H₁₃ClN₄O₂
  • CAS Number : 1185306-94-8
  • Molecular Weight : 220.68 g/mol

Antibacterial Activity

Research indicates that compounds containing pyridine and pyrrolidine moieties exhibit significant antibacterial properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)
3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amineStaphylococcus aureus4.69
Escherichia coli5.64
Bacillus subtilis8.33
Pseudomonas aeruginosa13.40

The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 13.40 µg/mL across various studies .

Antifungal Activity

In addition to antibacterial properties, studies have also reported antifungal activity for compounds in this class. The compound demonstrated effectiveness against common fungal pathogens such as Candida albicans.

Table 2: Antifungal Activity of Pyridine Derivatives

CompoundFungal StrainMIC (µg/mL)
3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amineCandida albicans16.69
Fusarium oxysporum56.74

The observed MIC values indicate moderate antifungal activity, particularly against Candida albicans, which is significant for therapeutic applications in treating fungal infections .

The biological activity of this compound is hypothesized to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The presence of the nitro group in the structure may enhance its reactivity and interaction with microbial targets.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated a series of pyridine derivatives, including this compound, revealing that modifications to the nitrogen heterocycles significantly influenced their antimicrobial efficacy. The study concluded that structural variations could enhance potency against resistant strains .
  • Clinical Relevance :
    Another research article highlighted the potential use of this compound in treating infections caused by multi-drug resistant bacteria, emphasizing the need for further clinical trials to establish its safety and efficacy in humans .

Q & A

What are the established synthetic routes for 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or palladium-catalyzed amination. For example, analogous nitro-pyridine derivatives are synthesized via coupling reactions between halogenated pyridines and amines under controlled conditions. Key parameters include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos .
  • Solvents : Polar aprotic solvents (e.g., dioxane or DMF) at reflux temperatures (80–120°C) .
  • Bases : Sodium tert-butoxide to deprotonate the amine and facilitate coupling .
  • Purification : Column chromatography or recrystallization, monitored by HPLC (>95% purity) .
    Optimization requires iterative adjustment of temperature, stoichiometry, and catalyst loading to maximize yield (reported 60–85% for similar compounds) .

How does the nitro group at the pyridine 3-position influence electronic properties and reactivity?

Answer:
Density-functional theory (DFT) studies reveal that the nitro group:

  • Electron-withdrawing effect : Reduces electron density at the pyridine ring, increasing electrophilicity at the 2- and 6-positions .
  • Reactivity : Stabilizes negative charge in transition states during nucleophilic substitution, as shown by calculated activation energies (ΔG‡ ≈ 15–20 kcal/mol) .
  • Tautomerism : The nitro group may participate in resonance with the amine, altering tautomeric equilibria (e.g., keto-enol shifts) .
    Advanced computational workflows (e.g., B3LYP/6-31G*) are recommended for modeling these effects .

What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies amine proton shifts (δ 2.8–3.5 ppm for pyrrolidine) and nitro group deshielding effects .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1) and fragmentation patterns .
  • HPLC : Quantifies purity (>98%) using C18 columns and UV detection (λ = 254 nm) .
  • X-ray Crystallography : Resolves steric effects of the pyrrolidine substituent (bond angles: 109.5° for sp³-hybridized N) using SHELXL .

How do structural variations (e.g., pyrrolidine vs. piperidine) impact biological activity?

Answer:
Comparative studies on analogous compounds show:

  • Pyrrolidine : Smaller ring size increases rigidity, enhancing binding to enzymes (e.g., IC₅₀ = 0.5 µM vs. 1.2 µM for piperidine derivatives) .
  • Hydrogen bonding : Pyrrolidine’s secondary amine acts as a hydrogen-bond donor, critical for receptor interactions (e.g., ΔG binding = -8.2 kcal/mol) .
  • Solubility : Hydrochloride salts improve aqueous solubility (logP = 1.2 vs. 2.1 for free base) .
    Structure-activity relationship (SAR) studies require molecular docking (e.g., AutoDock Vina) and in vitro assays .

What challenges arise in crystallographic data refinement for this compound?

Answer:

  • Disorder : The pyrrolidine ring may exhibit rotational disorder, requiring TWINABS for data correction .
  • Hydrogen atom placement : Diffuse electron density around the nitro group complicates H-atom localization (R-factor < 5% achievable with SHELXL) .
  • Salt formation : The hydrochloride counterion introduces additional peaks, resolved via Fourier difference maps .

How does the hydrochloride salt affect physicochemical properties?

Answer:

  • Solubility : Increases water solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) due to ionic interactions .
  • Stability : Reduces hygroscopicity compared to non-salt forms (decomposition temperature: 220°C vs. 180°C) .
  • Hydrogen bonding : The salt introduces three H-bond donors (N–H and Cl⁻), as quantified by topological polar surface area (TPSA = 49.8 Ų) .

What mechanistic insights exist for palladium-catalyzed amination in its synthesis?

Answer:

  • Oxidative addition : Pd⁰ inserts into the C–X bond (X = Cl, Br) of halogenated pyridine (rate-determining step, k ≈ 10⁻³ s⁻¹) .
  • Transmetallation : Amine coordinates to Pd, displacing halide (accelerated by strong bases like NaO* t*-Bu) .
  • Reductive elimination : Forms the C–N bond, regenerating Pd⁰ (monitored via in situ IR spectroscopy) .
    Side reactions (e.g., homocoupling) are minimized using excess amine (2.5 eq.) .

How is biological activity profiled for this compound?

Answer:

  • Enzyme assays : IC₅₀ values determined via fluorogenic substrates (e.g., trypsin-like proteases) .
  • Cellular uptake : Measured using LC-MS/MS in cell lysates (Cmax = 10 µM at 24 h) .
  • Metabolic stability : Microsomal incubation (t₁/₂ > 60 min indicates favorable pharmacokinetics) .
    Data contradictions (e.g., varying IC₅₀ across studies) require validation using orthogonal assays (e.g., SPR vs. fluorescence) .

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